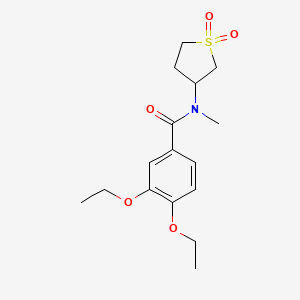

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-diethoxy-N-methylbenzamide

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-diethoxy-N-methylbenzamide is a benzamide derivative featuring a tetrahydrothiophene 1,1-dioxide (sulfolane) ring attached via an amide linkage. The benzamide core is substituted with 3,4-diethoxy groups, while the amide nitrogen is methylated.

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-3,4-diethoxy-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5S/c1-4-21-14-7-6-12(10-15(14)22-5-2)16(18)17(3)13-8-9-23(19,20)11-13/h6-7,10,13H,4-5,8-9,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZWFFKCUVJXBHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)N(C)C2CCS(=O)(=O)C2)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-diethoxy-N-methylbenzamide typically involves the following steps:

Formation of the Tetrahydrothiophene Dioxide Moiety: This can be achieved by oxidizing tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

Coupling with Benzamide: The oxidized tetrahydrothiophene is then coupled with 3,4-diethoxy-N-methylbenzamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the oxidation step and large-scale coupling reactions under controlled conditions to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-diethoxy-N-methylbenzamide can undergo various chemical reactions, including:

Oxidation: Further oxidation of the tetrahydrothiophene dioxide moiety can be performed using strong oxidizing agents.

Reduction: The compound can be reduced to its corresponding sulfide using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The benzamide group can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-diethoxy-N-methylbenzamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a drug candidate due to its unique structural features that may interact with biological targets.

Material Science: The compound’s stability and electronic properties make it a candidate for use in the development of new materials, such as organic semiconductors.

Biological Studies: It can be used as a probe to study the function of specific enzymes or receptors in biological systems.

Industrial Catalysis: Its structure allows it to act as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-diethoxy-N-methylbenzamide involves its interaction with specific molecular targets. The tetrahydrothiophene dioxide moiety can interact with proteins or enzymes, potentially inhibiting their function or altering their activity. The benzamide group may also contribute to binding affinity and specificity by interacting with hydrophobic pockets in the target molecules.

Comparison with Similar Compounds

(2E)-3-(2-Chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide (CAS 620557-25-7)

- Substituents : 3,4-Dimethoxybenzyl group and a propenamide chain with a 2-chlorophenyl substituent.

- The dimethoxy groups enhance electron density on the benzamide, contrasting with the diethoxy groups in the target compound. The chlorophenyl group may confer lipophilicity and influence binding specificity .

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide (CAS 898471-48-2)

- Substituents : 3-Methoxybenzamide and a furan-2-ylmethyl group substituted with a trifluoromethylphenyl moiety.

- Key Features: The trifluoromethyl group increases metabolic stability and lipophilicity.

Benzamide Derivatives with Varied Substituents

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Substituents : 3-Methylbenzamide and a hydroxy-dimethylethyl group.

- Key Features : The N,O-bidentate directing group facilitates metal-catalyzed C–H functionalization. Unlike the sulfolane ring in the target compound, this structure lacks electron-withdrawing groups, favoring coordination chemistry over electronic modulation .

N-(1,3-Benzothiazol-2-yl)-3,4-dimethoxybenzamide (CAS 312514-87-7)

- Substituents : 3,4-Dimethoxybenzamide and a benzothiazole ring.

- The dimethoxy groups mirror those in some analogs but lack the ethoxy chain length and sulfone-mediated electronic effects .

Pesticide-Related Benzamides

Compounds like etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) and diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) highlight structural diversity in agrochemical benzamides:

- Substituents : Halogenated aryl groups and extended alkoxy chains.

- Key Features: These compounds leverage halogen atoms for bioactivity (e.g., herbicide action).

Comparative Analysis Table

Key Findings and Implications

- This contrasts with benzothiazole or propenamide analogs, which prioritize aromatic interactions .

- Solubility and Bioavailability : The 3,4-diethoxy groups likely increase lipophilicity compared to methoxy analogs, balancing solubility for drug delivery. The N-methyl group may reduce metabolic degradation relative to N-benzyl derivatives .

- Functional Versatility : Structural analogs demonstrate versatility in agrochemical, catalytic, and medicinal applications. The target compound’s unique substitution pattern positions it as a candidate for further exploration in directed C–H activation or as a bioactive scaffold .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-diethoxy-N-methylbenzamide?

The synthesis involves multi-step reactions, typically starting with the preparation of the tetrahydrothiophene dioxane core followed by amidation. Key steps include:

- Amidation : Use of coupling agents (e.g., EDC/HOBt) to link the tetrahydrothiophene dioxane moiety to the benzamide group. Temperature control (0–5°C) minimizes side reactions.

- Substitution : Introduction of diethoxy and methyl groups via nucleophilic substitution or alkylation, requiring anhydrous conditions and catalysts like NaH .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization to achieve >95% purity. Reaction yields improve with slow reagent addition and inert atmospheres .

Q. Which analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm regiochemistry of substituents (e.g., diethoxy vs. methoxy groups) and amide bond formation.

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H] at 395.15 g/mol) and detects impurities.

- HPLC : Monitors reaction progress and purity using reverse-phase C18 columns (acetonitrile/water mobile phase) .

Q. How does the tetrahydrothiophene dioxane moiety influence the compound’s physicochemical properties?

The dioxane sulfone group enhances polarity (logP reduction by ~1.5 units) and stability against enzymatic degradation. Computational models (e.g., DFT) predict increased hydrogen-bonding capacity, affecting solubility and bioavailability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate analogs of this compound?

- Variable Substituents : Synthesize analogs with halogens (Cl, F) or bulkier groups (tert-butyl) at the 3,4-diethoxy positions to assess steric/electronic effects.

- Biological Assays : Test inhibition of target enzymes (e.g., kinases) via fluorescence polarization or SPR. Compare IC values (see example data below).

- Computational Docking : Use AutoDock Vina to predict binding affinities to active sites (e.g., ATP-binding pockets) .

Q. Table 1: SAR of Selected Analogs

| Substituent R1 | Substituent R2 | IC (nM) | LogP |

|---|---|---|---|

| 3,4-diethoxy | N-methyl | 120 | 2.3 |

| 3,4-difluoro | N-methyl | 85 | 2.8 |

| 3-tert-butyl | N-ethyl | 250 | 3.5 |

Q. What methodologies resolve contradictions in biological activity data across studies?

- Meta-Analysis : Aggregate data from independent assays (e.g., ELISA vs. cell-based) and apply statistical tools (ANOVA, Tukey’s test) to identify outliers.

- Purity Reassessment : Use LC-MS to verify compound integrity; impurities >2% can skew IC values .

- Buffer Optimization : Test activity in varying pH (6.5–7.5) and ionic strength to replicate physiological conditions .

Q. How can computational modeling predict metabolic pathways and degradation products?

- ADMET Predictors : Simulate phase I/II metabolism (e.g., cytochrome P450 oxidation) using Schrödinger’s QikProp.

- Degradation Studies : Accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS identification of hydrolysis byproducts (e.g., free benzamide or sulfone derivatives) .

Q. What experimental designs mitigate challenges in crystallizing this compound for X-ray analysis?

- Solvent Screening : Use vapor diffusion with PEG 4000 in DMSO/water mixtures.

- Cocrystallization : Add coformers (e.g., succinic acid) to stabilize lattice formation.

- Low-Temperature Data Collection : Reduce thermal motion at 100 K for higher-resolution diffraction .

Methodological Considerations

Q. How to optimize reaction conditions for scale-up without compromising yield?

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., amidation).

- DoE (Design of Experiments) : Use factorial designs to optimize variables (temperature, stoichiometry) with minimal runs .

Q. What strategies validate target engagement in cellular assays?

- Photoaffinity Labeling : Incorporate a diazirine moiety to crosslink the compound to its target, followed by pull-down/MS identification.

- Cellular Thermal Shift Assay (CETSA) : Monitor protein stabilization post-treatment via western blot .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.